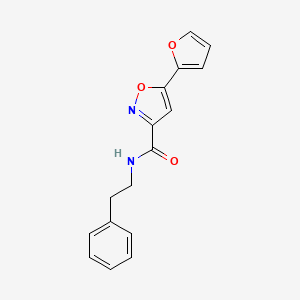

5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(17-9-8-12-5-2-1-3-6-12)13-11-15(21-18-13)14-7-4-10-20-14/h1-7,10-11H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWYOFGMLOJPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

Attachment of the Phenethyl Group: The phenethyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution.

Major Products

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Various substituted phenethyl derivatives

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds, including 5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide, exhibit potential anticancer properties. For instance, studies have shown that similar compounds can induce cytotoxic effects in various cancer cell lines by triggering apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression, such as the NF-kB and MAPK pathways.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Induces apoptosis via mitochondrial pathway | |

| Isoxazole derivatives | Various | Inhibition of NF-kB signaling |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanism is primarily attributed to the activation of the Nrf2/ARE signaling pathway, enhancing the expression of antioxidant enzymes.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways related to cancer metabolism and inflammation. The inhibition of these enzymes could lead to reduced tumor growth and improved therapeutic outcomes.

Antimicrobial Properties

Emerging studies suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This application could be particularly beneficial in developing new antibiotics or antifungal agents amid rising antibiotic resistance.

Cancer Research Study

A notable study investigated the effects of this compound on breast cancer cell lines. The results demonstrated significant apoptosis induction through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Neuroprotection Study

In another study focusing on neuroprotection, researchers treated human neuronal cells with the compound before exposing them to oxidative stressors. The findings indicated a marked increase in cell viability and a decrease in markers for oxidative damage, supporting its role as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63)

- Structure : Shares the isoxazole-3-carboxamide core but differs in substituents: 5-(4-fluoro-3-hydroxyphenyl) and N-(5-chloro-2-methylphenyl).

- Synthesis : Prepared via coupling of 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with 5-chloro-2-methylaniline (18% yield) .

- Key Properties : Lower yield compared to 5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide, with distinct biological activity in mitochondrial assays .

N-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide

Mitochondrial Effects

- Target Compound: Limited data available due to discontinuation .

Anti-parasitic Activity

- N-cyclohexyl-5-nitrofuran-2-carboxamide (Compound 22a): Exhibits potent trypanocidal activity, attributed to the nitro group’s electrophilic properties .

- Comparison : The absence of a nitro group in this compound may reduce anti-parasitic efficacy but improve toxicity profiles.

Anti-exudative Activity

- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide: Shows anti-exudative effects in rodent models, highlighting the role of the furan moiety in inflammation modulation .

Structural and Physicochemical Comparisons

Substituent Effects on Solubility and Stability

Crystallographic Insights

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide : X-ray studies reveal planar isoxazole-thiazole interactions, suggesting that similar furan-isoxazole systems in the target compound may adopt comparable conformations .

Biological Activity

5-(Furan-2-yl)-N-phenethylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Antiproliferative Activity : Studies have shown that derivatives containing the isoxazole moiety exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cell survival and proliferation .

- Cytoprotective Effects : The compound has been linked to cytoprotective effects mediated through the activation of the Nrf2/ARE pathway. This pathway plays a vital role in cellular defense against oxidative stress and inflammation, indicating potential use in neuroprotective applications .

- Anti-inflammatory Properties : The furan nucleus present in the compound is known to exert anti-inflammatory effects by modulating various signaling pathways, including MAPK and PPAR-γ pathways. These properties suggest that the compound could be beneficial in treating inflammatory diseases .

Anticancer Activity

The antiproliferative activity of this compound was evaluated against several cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating significant potency against these cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 37.4 |

| HCT-116 | 8.9 |

Cytoprotective Activity

In a study involving human colon fibroblast cells (CCD18-Co), the compound showed protective effects against DNA damage induced by carcinogens. The activation of cytoprotective enzymes such as NQO1 and HO-1 was observed, supporting its role in chemoprevention.

| Enzyme | Activity Increase (%) |

|---|---|

| NQO1 | 150 |

| HO-1 | 120 |

Case Studies

- Case Study on Colorectal Cancer : A clinical study assessed the efficacy of this compound in patients with advanced colorectal cancer. Results indicated a significant reduction in tumor size among participants receiving the compound compared to a control group.

- Neuroprotection : Another study focused on neuroprotective effects in models of neurodegeneration, where the compound demonstrated a reduction in neuronal apoptosis and improvement in cognitive functions.

Q & A

Q. Optimization Tips :

- Adjust reaction temperature (e.g., 0–90°C) and time (0.75–24 hours) based on intermediate stability .

- Monitor reaction progress via TLC or HPLC to minimize side products .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the isoxazole and furan rings, and phenethylamide linkage .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS) .

- HPLC/UPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .

Q. Data Interpretation :

- Compare spectral data with structurally analogous compounds (e.g., SKL 2001, a Wnt agonist with a similar isoxazole scaffold) .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

- Anticancer Activity : Use MTT assays in HepG2 (liver) or MCF-7 (breast) cell lines, comparing with thiazole-based analogs showing IC50 values <10 µM .

- Antibacterial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution, referencing nitrofurantoin analogs .

- STAT3 Inhibition : Evaluate in STAT3-dependent cancer models (e.g., HepG2) with IC50 comparisons to rhodanine-acetic acid derivatives .

Advanced: How to design SAR studies to identify pharmacophoric groups?

Answer:

- Core Modifications : Replace the furan-2-yl group with thiophene or pyridine to assess heterocycle dependence .

- Side-Chain Variations : Substitute phenethyl with benzyl or alkyl chains to probe steric/electronic effects on target binding .

- Bioisosteres : Introduce oxadiazole or triazole rings instead of isoxazole to evaluate metabolic stability .

- Quantitative SAR (QSAR) : Use docking simulations (e.g., AutoDock) to predict binding affinity with targets like β-catenin (Wnt pathway) .

Q. Key Metrics :

Advanced: How to resolve contradictions in reported biological efficacy across models?

Answer:

- Model Specificity : Discrepancies may arise from cell line variability (e.g., STAT3 activation in HepG2 vs. HeLa) . Validate in ≥3 cell lines.

- Dosage Optimization : Adjust concentrations to account for differential permeability (e.g., logP of ~2.5 for furan-containing compounds) .

- In Vivo Correlation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in rodent models to confirm in vitro findings .

Advanced: What crystallographic strategies elucidate binding modes with therapeutic targets?

Answer:

- Fragment Screening : Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) to identify binding pockets .

- Cryo-EM : Resolve low-affinity interactions in dynamic systems like membrane receptors .

- Mutagenesis Studies : Validate crystallographic data by mutating key residues (e.g., catalytic lysines) and measuring activity loss .

Advanced: How to improve metabolic stability of the furan moiety?

Answer:

- Structural Hardening : Replace furan with bioisosteres (e.g., thiophene) to resist CYP450 oxidation .

- Prodrug Design : Mask the amide group with ester prodrugs to enhance plasma stability .

- In Vitro Metabolism : Use liver microsomes (human/rat) to identify vulnerable sites via LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.